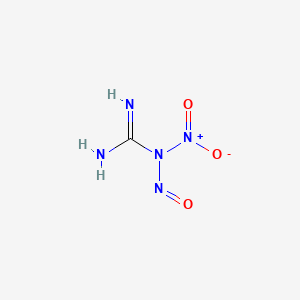
Guanidine, N-nitro-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of guanidine, N-nitro-N-nitroso- typically involves the nitration of guanidine derivatives. One common method is the reaction of dicyandiamide with ammonium nitrate to produce guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . This method is widely used in industrial production due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Guanidine, N-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of strong acids and bases. Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Guanidine, N-nitro-N-nitroso- has numerous applications in scientific research. It is widely used as a mutagen in genetic studies to induce mutations in bacterial cells, which helps in understanding the mechanisms of mutagenesis and DNA repair . Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to modify biological molecules .
Wirkmechanismus
The mechanism of action of guanidine, N-nitro-N-nitroso- involves the formation of reactive intermediates that interact with cellular macromolecules, particularly DNA. This interaction leads to the formation of DNA adducts, which can cause mutations and other genetic alterations . The compound’s mutagenic effects are primarily due to its ability to alkylate DNA bases, leading to errors during DNA replication .
Vergleich Mit ähnlichen Verbindungen
Guanidine, N-nitro-N-nitroso- is similar to other nitroso compounds, such as N-methyl-N-nitroso-N-nitroguanidine and N-nitrosourea. it is unique in its specific reactivity and the types of DNA damage it induces . Other similar compounds include dimethylnitrosamine and ethylnitrosourea, which also have mutagenic and carcinogenic properties but differ in their chemical structures and reactivity .
Eigenschaften
CAS-Nummer |
34225-54-2 |
|---|---|
Molekularformel |
CH3N5O3 |
Molekulargewicht |
133.07 g/mol |
IUPAC-Name |
1-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/CH3N5O3/c2-1(3)5(4-7)6(8)9/h(H3,2,3) |
InChI-Schlüssel |
HMVYERAUBSAVAX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)(N)N(N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















